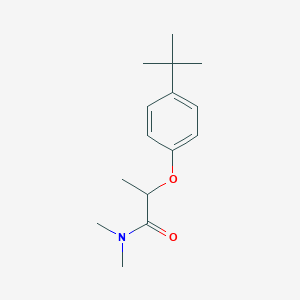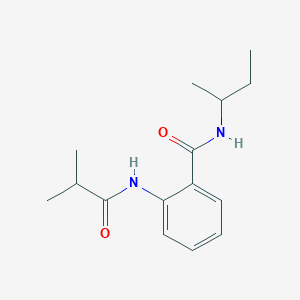
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide, also known as TDP or tert-Dodecylphosphine oxide, is a common surfactant used in various scientific research applications. This compound is widely used due to its ability to solubilize and stabilize hydrophobic molecules, making it an essential component in many biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide is based on its ability to solubilize hydrophobic molecules. This compound contains both hydrophobic and hydrophilic regions, allowing it to interact with both hydrophobic and hydrophilic molecules. In the presence of hydrophobic molecules, this compound forms micelles, which solubilize the hydrophobic molecule and stabilize it in solution.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe option for use in scientific research. This compound has been extensively tested for toxicity and has been found to have low toxicity levels. However, it is important to note that this compound can interact with other compounds, potentially altering their biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide in lab experiments include its ability to solubilize and stabilize hydrophobic molecules, its cost-effectiveness, and its low toxicity levels. However, this compound does have some limitations, including its potential to interact with other compounds and alter their effects, as well as its limited solubility in aqueous solutions.
Future Directions
There are many future directions for the use of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide in scientific research. Some potential areas of research include the development of new drug delivery systems, the characterization of membrane proteins, and the solubilization of hydrophobic molecules for use in various applications. Additionally, there is potential for the modification of this compound to improve its solubility and stability in aqueous solutions, further expanding its use in scientific research.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide involves the reaction of 4-tert-butylphenol with N,N-dimethylpropanamide in the presence of a phosphine oxide catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. This synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for researchers.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide is widely used in various scientific research applications, including drug delivery, protein purification, and membrane protein solubilization. This compound is particularly useful in drug delivery due to its ability to solubilize hydrophobic drugs, increasing their bioavailability and efficacy. In protein purification, this compound is used to solubilize membrane proteins, allowing for their isolation and characterization. This compound is also used in membrane protein solubilization, where it helps to maintain the structural integrity of the protein, allowing for its functional analysis.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(14(17)16(5)6)18-13-9-7-12(8-10-13)15(2,3)4/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKTYHHXTRLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)
![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5431772.png)

![N-[1-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B5431776.png)
![2-(methylthio)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5431779.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5431784.png)
![1-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5431787.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5431796.png)
![(5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropoxyphenyl)methanol](/img/structure/B5431798.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5431840.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5431843.png)


![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5431857.png)